molecular formula C2H8ClN3O B8015037 N-Methylhydrazinecarboxamide hydrochloride

N-Methylhydrazinecarboxamide hydrochloride

Cat. No.: B8015037
M. Wt: 125.56 g/mol
InChI Key: KJRLOFDMGMOEPB-UHFFFAOYSA-N
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Description

N-Methylhydrazinecarboxamide hydrochloride is a chemical compound with the molecular formula C₂H₇N₃O.ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of hydrazinecarboxamide, where a methyl group is attached to the nitrogen atom, and it is stabilized in its hydrochloride form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhydrazinecarboxamide hydrochloride typically involves the reaction of methylhydrazine with a carboxamide precursor. One common method is the amidation of carboxylic acids with methylhydrazine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methylhydrazinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted carboxamides. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Methylhydrazinecarboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylhydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects, such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylhydroxylamine hydrochloride
  • N-Methylhydrazinecarboxamide
  • 4-Methylsemicarbazide hydrochloride

Uniqueness

N-Methylhydrazinecarboxamide hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its stability in the hydrochloride form also enhances its solubility and bioavailability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1-amino-3-methylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O.ClH/c1-4-2(6)5-3;/h3H2,1H3,(H2,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRLOFDMGMOEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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